Imatinib Meta-methyl-piperazine Impurity, also known by its chemical identifier CAS No. 1246819-59-9, is a significant impurity associated with the pharmaceutical compound imatinib, which is primarily used in the treatment of certain cancers, including chronic myeloid leukemia and gastrointestinal stromal tumors. This impurity arises during the synthesis of imatinib and can affect the drug's efficacy and safety profile, making its analysis crucial for quality control in pharmaceutical manufacturing.
Imatinib Meta-methyl-piperazine Impurity is derived from the synthesis pathways of imatinib, particularly through the reaction mechanisms involving piperazine derivatives. It belongs to a class of organic compounds characterized by a piperazine ring structure, which is a six-membered ring containing two nitrogen atoms. The impurity is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of Imatinib Meta-methyl-piperazine Impurity typically involves several steps that include the use of specific reagents and solvents. One common method includes reacting 1,4-bis(4-carboxybenzyl)piperazine with imatinib in the presence of coupling agents such as N,N-diisopropylcarbodiimide and catalysts like 1-hydroxybenzotriazole. The reaction is often conducted in dimethyl sulfoxide or acetonitrile as solvents to facilitate the process.
The reaction conditions are optimized to achieve high yields and purity of the impurity. For instance, maintaining appropriate temperature and pH levels during synthesis is critical to prevent unwanted side reactions. The purification process typically involves crystallization or chromatography techniques to isolate the desired impurity from other by-products.
The molecular formula for Imatinib Meta-methyl-piperazine Impurity is . Its structure features a piperazine ring substituted with various functional groups that contribute to its chemical properties and interactions within biological systems.
The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insights into the arrangement of atoms within the molecule and confirm its identity.
Imatinib Meta-methyl-piperazine Impurity can participate in various chemical reactions typical for piperazine derivatives. These include nucleophilic substitutions, electrophilic additions, and potential rearrangements depending on the surrounding chemical environment.
The reactivity of this impurity can be influenced by factors such as solvent choice, temperature, and the presence of other reactive species. Understanding these reactions helps in predicting how this impurity might behave during drug formulation or metabolism in biological systems.
Studies have shown that impurities can influence drug efficacy by modifying binding interactions with target proteins or altering metabolic pathways. Thus, thorough examination of such impurities is vital for ensuring drug safety and effectiveness.
Imatinib Meta-methyl-piperazine Impurity typically appears as a yellow solid or crystalline substance. Its melting point, solubility in various solvents (like water or organic solvents), and stability under different conditions are important physical characteristics that need assessment during quality control.
Chemically, this impurity exhibits properties typical of piperazine derivatives, including basicity due to nitrogen atoms in its structure. Its reactivity profile can be studied through various chemical tests that evaluate acidity, basicity, and potential for forming complexes with metal ions.
Imatinib Meta-methyl-piperazine Impurity serves several scientific purposes:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4